molecular formula C12H17NO4S B13726005 2-(5-Methyl-2-thienyl)piperidine oxalate

2-(5-Methyl-2-thienyl)piperidine oxalate

Cat. No.: B13726005
M. Wt: 271.33 g/mol
InChI Key: SZEKWWNQYMRHBO-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)piperidine oxalate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound is characterized by the presence of a thienyl group (a sulfur-containing five-membered ring) attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-thienyl)piperidine oxalate typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-thienyl)piperidine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(5-Methyl-2-thienyl)piperidine oxalate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has been studied for its effects on certain receptors and enzymes, making it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-thienyl)piperidine oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-2-thienyl)piperidine
  • 2-(5-Methyl-2-thienyl)piperidine hydrochloride
  • 2-(5-Methyl-2-thienyl)piperidine sulfate

Uniqueness

2-(5-Methyl-2-thienyl)piperidine oxalate is unique due to its oxalate salt form, which can influence its solubility, stability, and bioavailability. Compared to its hydrochloride and sulfate counterparts, the oxalate salt may offer distinct advantages in certain applications, such as improved pharmacokinetic properties or enhanced reactivity in chemical synthesis.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)piperidine;oxalic acid

InChI

InChI=1S/C10H15NS.C2H2O4/c1-8-5-6-10(12-8)9-4-2-3-7-11-9;3-1(4)2(5)6/h5-6,9,11H,2-4,7H2,1H3;(H,3,4)(H,5,6)

InChI Key

SZEKWWNQYMRHBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CCCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

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